molecular formula C17H13N5O6S B12709780 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-3-(4-nitrophenyl)-, 1,1-dioxide CAS No. 115242-30-3

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-3-(4-nitrophenyl)-, 1,1-dioxide

Cat. No.: B12709780
CAS No.: 115242-30-3
M. Wt: 415.4 g/mol
InChI Key: BPVFBPXGWZVCOW-UHFFFAOYSA-N
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Description

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-3-(4-nitrophenyl)-, 1,1-dioxide is a complex organic compound with the molecular formula C17H13N5O6S This compound is characterized by its unique structure, which includes a thiadiazine ring fused to a benzimidazole core, along with nitro and ethyl substituents

Preparation Methods

The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-3-(4-nitrophenyl)-, 1,1-dioxide involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the thiadiazine ring. The nitro and ethyl groups are then added through specific reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-3-(4-nitrophenyl)-, 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to interact with enzymes and other biological molecules. The thiadiazine and benzimidazole rings contribute to its overall stability and binding affinity.

Comparison with Similar Compounds

Compared to other similar compounds, 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-ethyl-7-nitro-3-(4-nitrophenyl)-, 1,1-dioxide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole derivatives with different substituents.
  • Compounds with similar thiadiazine or benzimidazole cores but lacking the nitro or ethyl groups.

Properties

CAS No.

115242-30-3

Molecular Formula

C17H13N5O6S

Molecular Weight

415.4 g/mol

IUPAC Name

2-ethyl-7-nitro-3-(4-nitrophenyl)-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide

InChI

InChI=1S/C17H13N5O6S/c1-2-20-16(11-3-5-12(6-4-11)21(23)24)10-19-15-9-13(22(25)26)7-8-14(15)18-17(19)29(20,27)28/h3-10H,2H2,1H3

InChI Key

BPVFBPXGWZVCOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2S1(=O)=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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